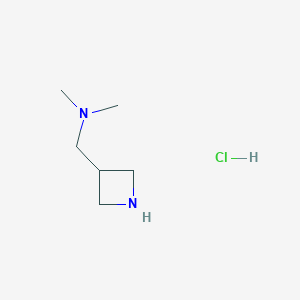

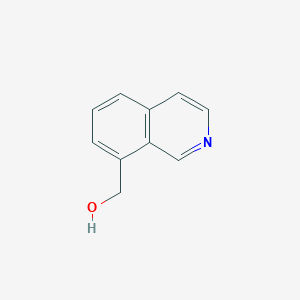

azetidin-3-yl-N,N-dimethylmethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is a chemical compound that falls within the class of azetidines. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. The azetidine ring is known for its strained structure and reactivity, which makes it a valuable scaffold in medicinal chemistry for the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. One approach involves the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes to produce alpha,alpha-dichloro-beta-hydroxy imines, which upon treatment with mesyl chloride, are converted into beta-(mesyloxy) imines. These can then be further reacted with potassium cyanide or sodium borohydride to yield 2-cyano- and 2-methoxy-3,3-dichloroazetidines in a stereoselective manner . Another method includes the polymerization of azetidine under the influence of cationic initiators, which can result in the formation of dimers and further polymerization to produce polymers with varying amino functions .

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring that includes one nitrogen atom. This ring strain leads to unique chemical reactivity. For instance, the synthesis of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones involves the Staudinger's ketene-imine cycloaddition, which is a reaction that takes advantage of the strained ring structure of azetidines .

Chemical Reactions Analysis

Azetidines can undergo various chemical reactions due to their strained ring system. For example, the cationic polymerization of azetidine can lead to the formation of polymers with a mix of tertiary, secondary, and primary amino functions . Additionally, azetidines can be functionalized to produce compounds with potential antileishmanial activity, as seen in the synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and their transformation into more active azetidin-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can be influenced by their substituents. For instance, the introduction of chloro and azo groups can lead to compounds with antibacterial activity . The synthesis of N-substituted 3-chloro-2-azetidinones demonstrates the versatility of azetidine derivatives in medicinal chemistry, with the potential for high medicinal effectiveness . The characterization of these compounds often involves techniques such as IR, NMR, and elemental analysis to determine their structure and properties .

科学的研究の応用

Neurokinin-1 Receptor Antagonist

Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride demonstrates high affinity as an orally active neurokinin-1 (h-NK1) receptor antagonist. This compound is effective in pre-clinical tests related to clinical efficacy in emesis and depression (Harrison et al., 2001).

Anticonvulsant Properties

Research on derivatives of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride shows significant potential in anticonvulsant applications. These compounds were found to be effective in models like maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure (Ghodke et al., 2017).

Drug Discovery and Medicinal Chemistry

The introduction of azetidin-3-yl groups into heteroaromatic bases using a radical addition method (Minisci reaction) has found significant applications in drug discovery. This method was utilized in the development of compounds like the EGFR inhibitor gefitinib and antimalarial hydroquinine (Duncton et al., 2009).

Antimicrobial and Antitubercular Activities

Azetidin-3-yl derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Some compounds in this category have shown promising results against bacterial strains like Staphylococcus aureus and Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Polymerization of Azetidine

Azetidine, a compound related to azetidin-3-yl-N,N-dimethylmethanamine hydrochloride, undergoes polymerization under the influence of various cationic initiators. This polymerization process and the resulting polymer structure have implications in materials science (Schacht & Goethals, 1974).

Antileishmanial Agents

N-(1-methyl-1H-indol-3-yl)methyleneamines and azetidin-2-ones derived from azetidine have been evaluated for their antileishmanial activity against Leishmania major, showing a marked improvement in anti-parasitic activity (Singh et al., 2012).

特性

IUPAC Name |

1-(azetidin-3-yl)-N,N-dimethylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-8(2)5-6-3-7-4-6;/h6-7H,3-5H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXMVFXWYLCCNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630496 |

Source

|

| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

azetidin-3-yl-N,N-dimethylmethanamine hydrochloride | |

CAS RN |

741287-55-8 |

Source

|

| Record name | 3-Azetidinemethanamine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=741287-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)